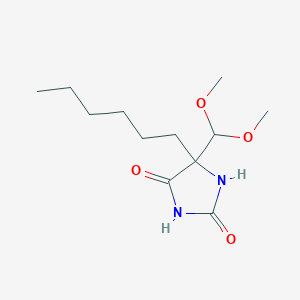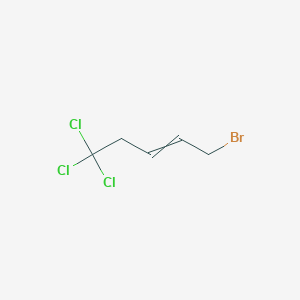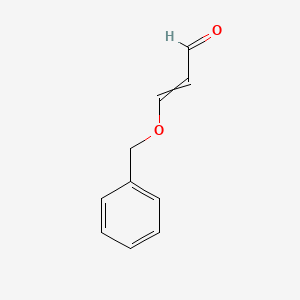
3-(Benzyloxy)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Benzyloxy)prop-2-enal can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with propargyl aldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions and can be carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 3-(Benzyloxy)propanoic acid.
Reduction: 3-(Benzyloxy)propan-1-ol.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)prop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and ethers.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)prop-2-enal involves its reactivity as an aldehyde and an ether. The aldehyde group can undergo nucleophilic addition reactions, while the benzyl ether group can participate in substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)propanal: Similar structure but lacks the double bond in the prop-2-enal moiety.
3-(Benzyloxy)propanoic acid: Oxidized form of 3-(Benzyloxy)prop-2-enal.
3-(Benzyloxy)propan-1-ol: Reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both an aldehyde and an allylic ether group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Propiedades
Número CAS |
4652-40-8 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
3-phenylmethoxyprop-2-enal |
InChI |
InChI=1S/C10H10O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Clave InChI |
VDLDWKZZMRIBQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid](/img/structure/B14740831.png)
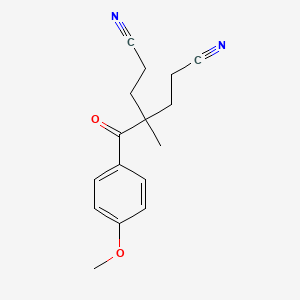
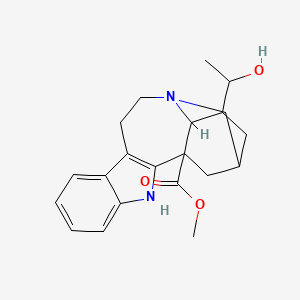
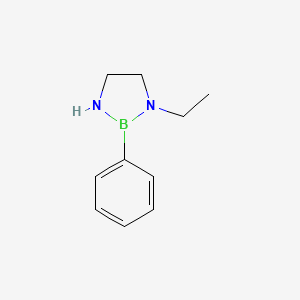
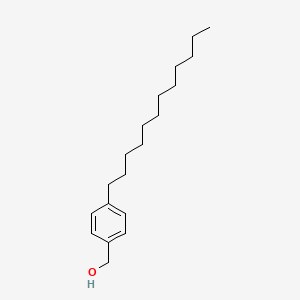
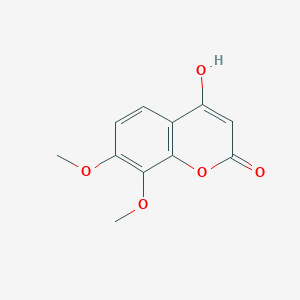
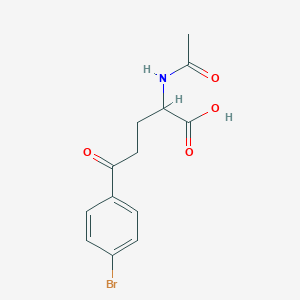
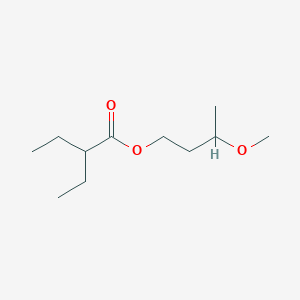
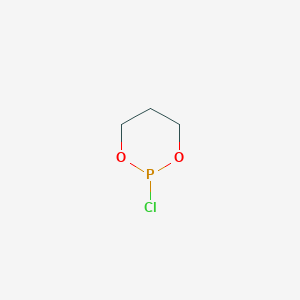
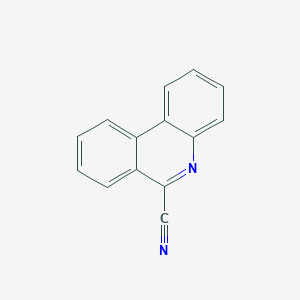
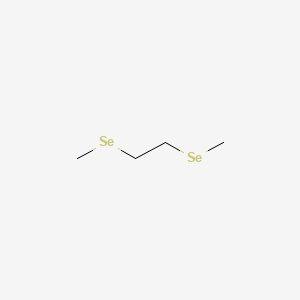
![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
